4-[1-(4-Hydrazinylbenzene-1-sulfonyl)propan-2-yl]morpholine
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Overview
Description
4-[1-(4-Hydrazinylbenzene-1-sulfonyl)propan-2-yl]morpholine is a complex organic compound characterized by the presence of a hydrazinyl group attached to a benzene sulfonyl moiety, which is further linked to a morpholine ring through a propan-2-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Hydrazinylbenzene-1-sulfonyl)propan-2-yl]morpholine typically involves multiple steps, starting with the preparation of the hydrazinylbenzene sulfonyl intermediate. This intermediate is then reacted with a propan-2-yl halide under basic conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-Hydrazinylbenzene-1-sulfonyl)propan-2-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like bromine or nitric acid can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazinyl group can yield azo compounds, while reduction of the sulfonyl group can produce sulfides .
Scientific Research Applications
4-[1-(4-Hydrazinylbenzene-1-sulfonyl)propan-2-yl]morpholine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be employed in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[1-(4-Hydrazinylbenzene-1-sulfonyl)propan-2-yl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The sulfonyl group can also interact with various biological molecules, affecting their function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- **4-[1-(4-Hydrazinylbenzene-1-sulfonyl)propan-2-yl]piperidine
- **4-[1-(4-Hydrazinylbenzene-1-sulfonyl)propan-2-yl]pyrrolidine
Uniqueness
4-[1-(4-Hydrazinylbenzene-1-sulfonyl)propan-2-yl]morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to its analogs. The morpholine ring can enhance the compound’s solubility and stability, making it more suitable for certain applications .
Properties
CAS No. |
62453-86-5 |
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Molecular Formula |
C13H21N3O3S |
Molecular Weight |
299.39 g/mol |
IUPAC Name |
[4-(2-morpholin-4-ylpropylsulfonyl)phenyl]hydrazine |
InChI |
InChI=1S/C13H21N3O3S/c1-11(16-6-8-19-9-7-16)10-20(17,18)13-4-2-12(15-14)3-5-13/h2-5,11,15H,6-10,14H2,1H3 |
InChI Key |
DIMXCGVJHZBWTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=C(C=C1)NN)N2CCOCC2 |
Origin of Product |
United States |
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